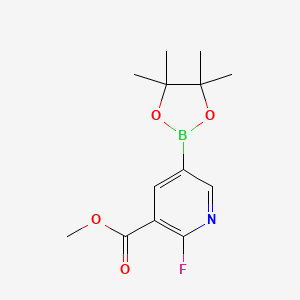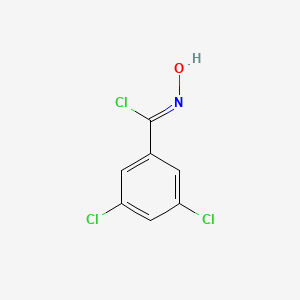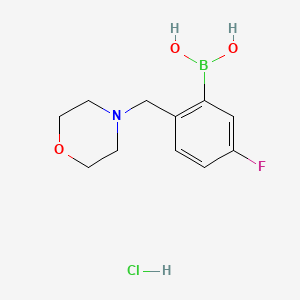
5-Fluor-2-(Morpholinomethyl)phenylboronsäure-Hydrochlorid
Übersicht
Beschreibung
5-Fluoro-2-(morpholinomethyl)phenylboronic acid hydrochloride (FMMPB) is a boronic acid derivative with the molecular formula C11H16BClFNO3 and a molecular weight of 275.51 g/mol . It has been extensively studied in various scientific fields due to its unique chemical structure and properties.
Molecular Structure Analysis
The molecular structure of FMMPB includes a boronic acid group attached to a phenyl ring, which is further substituted with a fluorine atom and a morpholinomethyl group . The canonical SMILES string representation of the molecule is B(C1=C(C=CC(=C1)F)CN2CCOCC2)(O)O.Cl .Chemical Reactions Analysis
Boronic acids and their derivatives, including FMMPB, are highly valuable building blocks in organic synthesis . They can undergo various transformations, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Wissenschaftliche Forschungsanwendungen
Organische Synthese
Diese Verbindung ist ein wertvoller Baustein in der organischen Synthese, insbesondere für Suzuki-Miyaura-Kreuzkupplungsreaktionen . Diese Reaktionen sind entscheidend für die Bildung von Kohlenstoff-Kohlenstoff-Bindungen, die für die Konstruktion komplexer organischer Moleküle von grundlegender Bedeutung sind. Die Boronsäure-Einheit der Verbindung reagiert in Gegenwart eines Palladiumkatalysators mit verschiedenen Halogeniden oder Triflaten, was zur Bildung von Biarylstrukturen führt, die in vielen Pharmazeutika und organischen Materialien weit verbreitet sind.
Medizinische Chemie
In der medizinischen Chemie kann 5-Fluor-2-(Morpholinomethyl)phenylboronsäure-Hydrochlorid als Vorläufer für die Synthese von Radiopharmazeutika verwendet werden. Dies sind radioaktive Verbindungen, die darauf ausgelegt sind, bestimmte biologische Pfade für die diagnostische Bildgebung oder therapeutische Zwecke anzusprechen. Die Boronsäuregruppe ermöglicht die Anbindung radioaktiver Isotope, die dann auf Krebsgewebe oder andere Bereiche von Interesse im Körper gerichtet werden können.
Analytische Chemie
In der analytischen Chemie werden Boronsäuren, einschließlich This compound, als chemische Sensoren eingesetzt . Sie können reversible kovalente Bindungen mit Diolen und anderen Polyolen bilden, eine Eigenschaft, die bei der Detektion von Zuckern und anderen biologischen Molekülen genutzt wird. Dies macht sie nützlich bei der Entwicklung von Biosensoren für die medizinische Diagnostik.
Pharmakologie
Pharmakologisch kann die Verbindung an der Herstellung von Inhibitoren von Proteinen wie dem Kinesin-Spindelprotein (KSP) beteiligt sein, die potenzielle Ziele für Antitumormittel sind . Durch die Hemmung von KSP könnte die Verbindung zur Entwicklung neuer Krebstherapien beitragen, die die Proliferation von Krebszellen verhindern.
Biochemie
In der Biochemie kann This compound zur Untersuchung von Protein-Protein-Interaktionen (PPIs) eingesetzt werden. PPIs sind entscheidend für zahlreiche biologische Prozesse, und Moleküle, die diese Interaktionen modulieren können, sind wertvolle Werkzeuge, um biologische Pfade zu untersuchen und zur Entdeckung neuer Medikamente führen können.
Wirkmechanismus
Target of Action
Boronic acids, in general, are known to be used in the suzuki–miyaura cross-coupling reaction , a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the context of the Suzuki–Miyaura cross-coupling reaction, the mode of action involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway involving 5-Fluoro-2-(morpholinomethyl)phenylboronic acid hydrochloride . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
The result of the action of 5-Fluoro-2-(morpholinomethyl)phenylboronic acid hydrochloride in the Suzuki–Miyaura cross-coupling reaction is the formation of a new carbon–carbon bond . This is a crucial step in the synthesis of various organic compounds .
Action Environment
The action environment can significantly influence the efficacy and stability of 5-Fluoro-2-(morpholinomethyl)phenylboronic acid hydrochloride. The Suzuki–Miyaura cross-coupling reaction, for instance, benefits from mild and functional group tolerant reaction conditions . .
Eigenschaften
IUPAC Name |
[5-fluoro-2-(morpholin-4-ylmethyl)phenyl]boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BFNO3.ClH/c13-10-2-1-9(11(7-10)12(15)16)8-14-3-5-17-6-4-14;/h1-2,7,15-16H,3-6,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNHTRQBVOIROF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)CN2CCOCC2)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


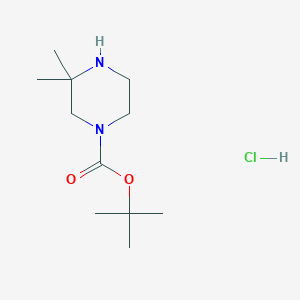
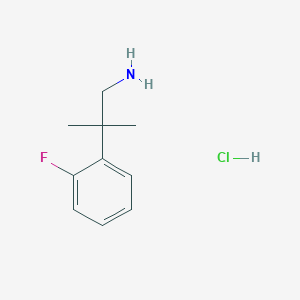

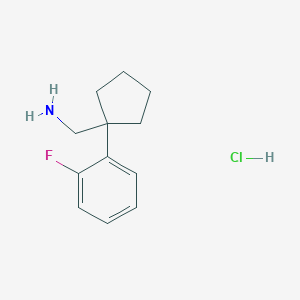
![1,3-Di[N-Boc-4-(methoxycarbonyl)-4-piperidyl]urea](/img/structure/B1446450.png)
![3-(Furan-2-yl)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B1446452.png)
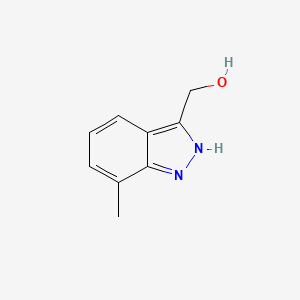
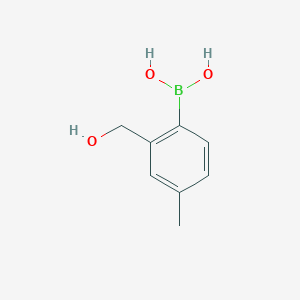
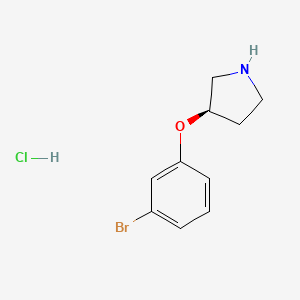
![Bicyclo[1.1.1]pentane-1,3-diamine dihydrochloride](/img/structure/B1446458.png)


